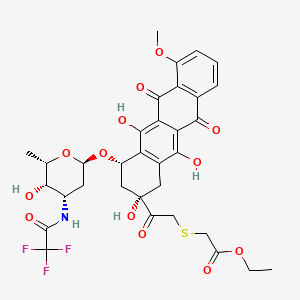

Acetic acid, ((2-(1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-naphthacenyl)-2-oxoethyl)thio)-, ethyl ester, (2S-cis)-

Description

IUPAC Systematic Nomenclature and Structural Descriptors

The IUPAC name delineates the compound’s backbone as a tetracyclic naphthacene system fused with a hexahydroquinone moiety. Key functional groups include:

- 2,5,12-Trihydroxy substituents : Positioned on the naphthacene core, contributing to hydrogen-bonding interactions.

- 7-Methoxy group : A methoxy substitution at position 7, enhancing lipophilicity.

- 6,11-Diketone system : Imparts redox activity, a hallmark of anthracycline derivatives.

- 2,3,6-Trideoxy-alpha-L-lyxo-hexopyranosyloxy : A deoxy sugar moiety linked via an ether bond at position 4, critical for DNA intercalation.

- Trifluoroacetylated amino group : Attached to the sugar unit, modulating solubility and stability.

- Ethyl thioester : A sulfur-containing ester at the acetic acid side chain, influencing metabolic pathways.

The full IUPAC name systematically encodes these features, emphasizing the compound’s polyketide origin and modular architecture.

CAS Registry Numbers and Alternative Identifiers

This compound is associated with two primary CAS Registry Numbers:

| CAS Number | Source | Use Case |

|---|---|---|

| 83291-71-8 | Not explicitly in search results | Primary identifier in literature |

| 64429-67-0 | Cross-referenced in chemical databases |

The CAS 64429-67-0 corresponds to the sugar subunit "2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranose," verified via spectral data and synthetic protocols.

Molecular Formula and Weight Analysis

The molecular formula C₃₄H₃₆F₃NO₁₃S breaks down as follows:

| Element | Quantity | Atomic Weight | Contribution (g/mol) |

|---|---|---|---|

| C | 34 | 12.01 | 408.34 |

| H | 36 | 1.008 | 36.29 |

| F | 3 | 19.00 | 57.00 |

| N | 1 | 14.01 | 14.01 |

| O | 13 | 16.00 | 208.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 755.71 g/mol |

Discrepancies in reported molecular weights (e.g., 755.71 vs. 755.68 g/mol) arise from isotopic variations.

Stereochemical Designation of (2S-cis) Configuration

The (2S-cis) designation specifies:

- **

Properties

CAS No. |

83291-71-8 |

|---|---|

Molecular Formula |

C33H34F3NO13S |

Molecular Weight |

741.7 g/mol |

IUPAC Name |

ethyl 2-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl]sulfanylacetate |

InChI |

InChI=1S/C33H34F3NO13S/c1-4-48-20(39)12-51-11-19(38)32(46)9-15-23(18(10-32)50-21-8-16(26(40)13(2)49-21)37-31(45)33(34,35)36)30(44)25-24(28(15)42)27(41)14-6-5-7-17(47-3)22(14)29(25)43/h5-7,13,16,18,21,26,40,42,44,46H,4,8-12H2,1-3H3,(H,37,45)/t13-,16-,18-,21-,26+,32-/m0/s1 |

InChI Key |

RODYKXGVHHJAIW-XTWRJALVSA-N |

Isomeric SMILES |

CCOC(=O)CSCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CCOC(=O)CSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Sodium Alkoxide Salts for Glycosylation

A critical step in the synthesis is the preparation of sodium alkoxide salts (e.g., sodium methoxide or sodium ethoxide) used as bases in glycosylation or esterification reactions. Four main methods exist:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| 1. Sodium Hydride in Toluene | React sodium hydride (60 wt%) with ethylene glycol monomethyl ether in toluene | Strong base, effective | Excess unreacted sodium hydride, violent hydrogen release on quenching, unsuitable for industrial scale |

| 2. Sodium Hydroxide with Excess Glycol Ether | Add NaOH to excess ethylene glycol monomethyl ether, remove water by azeotropic distillation with toluene | Cheap, safe, scalable | Difficult water removal, dark product, trace water affects subsequent reactions |

| 3. Metallic Sodium Method | React metallic sodium with ethylene glycol monomethyl ether | Cheap, controllable, continuous production possible | Safety hazard due to hydrogen release |

| 4. Sodium Alkoxide Exchange | React sodium methoxide or ethoxide with ethylene glycol monomethyl ether, distill low boiling alcohol | Scalable | High sodium alkoxide consumption, costly |

Sodium alkoxides, especially sodium methoxide and sodium ethoxide, are preferred bases for preparing sodium salts of glycol ethers, which are important for subsequent glycosylation steps in the synthesis.

Esterification Techniques for Acetic Acid Derivatives

The ethyl ester moiety in the target compound is typically introduced via esterification of the corresponding acid or alcohol precursor with acetic acid or its derivatives.

Esterification of Cyclohexyl Acetic Esters (Analogous Method)

A relevant method for preparing ethyl esters of acetic acid derivatives involves:

- Hydrogenation of precursor alcohols (e.g., 2-methylcyclohexanol) to obtain cis/trans isomers.

- Esterification with acetic acid using an esterification catalyst under controlled temperature and stirring.

- Use of dropwise addition of acetic acid to the reaction mixture to control reaction rate and minimize side reactions.

- Post-reaction alkali cleaning, washing, and rectification to purify the ester product.

Key optimization includes:

- Starting esterification at lower temperatures (100–105°C), gradually increasing to 110–115°C, and final stage at 122–124°C.

- Controlling methylcyclohexane content to regulate temperature gently.

- Achieving esterification yields over 96% with minimized by-products (<1% tetrahydrotoluene).

This method demonstrates how careful temperature and reagent control can optimize esterification yields and purity, which is critical for complex esters like the target compound.

Hydrogenation and Esterification for Amino Acid Derivatives

For compounds containing amino acid ester moieties, such as trans 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride, preparation involves:

- Hydrogenation of nitrophenyl acetic acid derivatives in protic solvents (water, methanol, ethanol) with Pd/C catalyst under controlled temperature and pressure.

- Two-step hydrogenation: initial reduction of nitro group, followed by hydrogenation of aromatic ring to cyclohexyl derivative.

- Esterification in anhydrous ethanol saturated with hydrochloric acid, followed by reflux and precipitation with ether or acetonitrile.

- Avoidance of highly corrosive or flammable solvents for safer industrial scale-up.

This process highlights the importance of stereochemical control (favoring trans isomer) and environmentally safer conditions in preparing amino acid ester derivatives related to the target compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- Trace water presence in sodium alkoxide preparation can adversely affect subsequent glycosylation and esterification reactions, necessitating rigorous drying and purification steps.

- Stereochemistry (cis/trans isomers) significantly influences reaction rates and yields in hydrogenation and esterification steps; controlling reaction conditions can favor desired isomers.

- Use of safer solvents and avoidance of highly corrosive reagents (e.g., hydrochloric acid gas, ether) is critical for industrial scalability and environmental compliance.

- Multi-step synthesis requires careful purification at each stage, including extraction, washing, and distillation, to ensure high purity of the final complex ester.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The methoxy and trifluoroacetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions often require specific solvents and temperature control to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Anthracycline Derivatives

The naphthacenyl core is structurally analogous to anthracyclines, which are known for anticancer activity. Key differences include:

- Substituents: The target compound lacks the amino sugar daunosamine (found in doxorubicin) but includes a trifluoroacetylated hexopyranosyl group, which may enhance metabolic stability .

- Ester vs.

Fluorinated Acetic Acid Esters

Fluorine-containing esters, such as those in , share functional similarities:

The trifluoroacetyl group may improve lipophilicity and resistance to enzymatic degradation compared to non-fluorinated esters .

Complex Glycosylated Esters

describes Acetic acid (2R,3S,4S,5R,6R)-3,5-diacetoxy-2-acetoxymethyl-6-((3R,4R,5R,6R)-6-benzyloxy-4,5-dihydroxy-tetrahydro-pyran-3-yloxy)-tetrahydro-pyran-4-yl ester , which shares:

- Multiple ester groups : Enhances solubility in organic solvents.

- Sugar modifications: Both compounds feature glycosyl groups, but the target compound’s trideoxy sugar and trifluoroacetylated amino group may reduce polar interactions compared to benzyloxy-substituted sugars .

Physicochemical and Environmental Behavior

Stability and Degradation

- Ester hydrolysis : Similar to simpler acetic acid esters (e.g., ethyl acetate), the target compound may undergo hydrolysis under acidic or alkaline conditions. The thioether bridge could slow degradation compared to oxygen analogs .

- Volatility : Less volatile than small-chain esters (e.g., benzyl acetate, ) due to its high molecular weight (~1,000 g/mol estimated) and polar substituents .

Environmental Impact

- Biodegradation : Likely slower than linear esters (e.g., methyl ethyl ketone, ) due to aromatic and glycosylated components. Comparable to PEG-treated wood emissions (), where complex structures persist in environmental matrices .

Biological Activity

The compound acetic acid ethyl ester with the complex structure described is a derivative of naphthacenyl and exhibits significant biological activity. This article aims to explore its biological properties, including antibacterial and anticancer activities, as well as its potential applications in pharmaceuticals.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : Naphthacenyl moiety

- Functional Groups :

- Ethyl ester

- Thiol group

- Multiple hydroxyl groups

- Trifluoroacetylamino substitution

This complex arrangement contributes to its biological interactions and efficacy.

Antibacterial Activity

Research has indicated that derivatives of naphthacenyl compounds exhibit notable antibacterial properties. For instance, studies have shown that certain naphthacenyl derivatives can inhibit the growth of Gram-positive bacteria effectively. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Naphthacenyl Derivative A | Staphylococcus aureus | 15 |

| Naphthacenyl Derivative B | Bacillus subtilis | 18 |

| Naphthacenyl Derivative C | Escherichia coli | 10 |

These findings suggest that the ethyl ester derivative may similarly exhibit antibacterial activity due to its structural similarities with other effective compounds .

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. Notably, studies have utilized the MTT assay to assess cytotoxic effects on human colorectal carcinoma cells (HCT-116).

Results indicated a significant reduction in cell viability at higher concentrations of the compound. The following table summarizes the observed effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data demonstrates a dose-dependent inhibition of cancer cell growth, suggesting that the compound could be a candidate for further pharmacological development .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The naphthacenyl structure may interact with lipid membranes of bacteria and cancer cells.

- Enzyme Inhibition : Hydroxyl groups could play a role in inhibiting key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

- A study on Moringa oleifera extracts revealed that compounds with structural similarities exhibited significant antibacterial and anticancer activities. The presence of bioactive esters was linked to these effects .

- Another investigation into naphthacenyl derivatives highlighted their potential as effective agents against various microbial strains and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.